molecular formula C24H37N5O3 B2405026 N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2034344-87-9

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2405026
CAS No.: 2034344-87-9
M. Wt: 443.592
InChI Key: KJAYSZCPKSGXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(3-(tert-Butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a synthetic chemical compound of high interest in pharmacological research. Its molecular structure, featuring a pyrazole carboxamide core linked to a piperazine moiety, suggests potential for targeted bioactivity. This compound is strictly for research and development purposes in laboratory settings. Researchers can utilize it for in vitro studies to investigate its mechanism of action, receptor binding affinity, and selectivity. It may also serve as a key intermediate or building block in the synthesis of more complex molecules for exploratory drug discovery programs. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Ensure all handling and experiments are conducted by qualified professionals in accordance with applicable laboratory safety standards.

Properties

IUPAC Name

N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N5O3/c1-24(2,3)32-18-20(30)17-29-14-12-28(13-15-29)11-10-25-23(31)22-16-21(26-27(22)4)19-8-6-5-7-9-19/h5-9,16,20,30H,10-15,17-18H2,1-4H3,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAYSZCPKSGXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC(=NN2C)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can be achieved through a multi-step synthetic route. Here is a generalized outline:

  • Synthesis of the intermediate pyrazole ring:

    • Reaction between appropriate hydrazine derivatives and 1,3-diketones under acidic or basic conditions to form the pyrazole core.

  • Substitution on the pyrazole ring:

    • The carboxamide group is introduced by reacting the substituted pyrazole with the corresponding isocyanate or via amide coupling reactions.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation:

    • The hydroxyl group on the tert-butoxy-piperazine moiety can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate).

  • Reduction:

    • The nitro groups, if present in derivatives, can be reduced to amines using hydrogenation or metal-catalyzed reductions.

  • Substitution:

    • Electrophilic or nucleophilic substitution reactions can occur on the aromatic phenyl ring or pyrazole core.

Common Reagents and Conditions

  • Oxidation: PCC, DMP (Dess-Martin Periodinane).

  • Reduction: H₂/Pd-C, NaBH₄ (Sodium borohydride).

  • Substitution: Halogenation with NBS (N-Bromosuccinimide), alkylation with alkyl halides in the presence of a base.

Major Products Formed

Oxidation and reduction reactions typically lead to modifications at the hydroxyl or amino groups, respectively, whereas substitution reactions can introduce various functional groups to the aromatic or pyrazole rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. For instance, derivatives containing piperazine and pyrazole moieties have shown cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells .

Case Study:
A study focusing on substituted triazol-piperazine conjugates demonstrated their ability to induce apoptosis in cancer cells, suggesting that compounds with similar structures may also possess anticancer properties .

Neurological Applications

The piperazine ring in the compound is known for its role in central nervous system (CNS) activity. Compounds with piperazine structures have been investigated for their potential as anxiolytics and antidepressants. The incorporation of hydrophobic groups like tert-butoxy enhances lipid solubility, which can improve CNS penetration .

Case Study:
Research on piperazine derivatives has indicated their effectiveness in modulating neurotransmitter systems, which could lead to new treatments for anxiety disorders and depression .

Synthesis and Development

The synthesis of this compound involves several steps, typically starting from commercially available piperazine derivatives. The reaction conditions are crucial for optimizing yield and purity.

Synthesis StepDescription
Step 1Synthesis of tert-butoxy derivative
Step 2Formation of the piperazine ring
Step 3Coupling with pyrazole carboxamide

Toxicology Studies

Understanding the safety profile of this compound is essential for its potential therapeutic applications. Preliminary toxicological assessments suggest that derivatives exhibit low toxicity in vitro, but further studies are required to evaluate their safety in vivo.

Case Study:
A recent evaluation of related compounds showed promising results regarding their safety profiles, indicating a need for further investigation into the long-term effects of these compounds on human health .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within biological systems. Its mechanism of action may involve binding to receptors or enzymes, thereby modulating their activity. This could affect various cellular pathways, leading to observed biological effects.

Molecular Targets and Pathways Involved

  • Receptors:

    • Potential interaction with G-protein coupled receptors (GPCRs) or ion channels.

  • Enzymes:

    • May act as an inhibitor or activator of key enzymes in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrazole-carboxamide derivatives reported in the literature. Below is a detailed comparison based on substituent variations, molecular properties, and inferred pharmacological implications:

Table 1: Structural and Functional Comparison of Pyrazole-Carboxamide Derivatives

Compound Name Substituents Key Structural Differences Potential Pharmacological Implications
Target Compound 1-methyl-3-phenylpyrazole core; ethyl-piperazine with 3-(tert-butoxy)-2-hydroxypropyl Tertiary butyl ether and hydroxyl groups on the piperazine side chain Improved solubility and metabolic stability compared to purely hydrophobic analogs
Compound 5g () 1-(4-methylsulfonylphenyl)-5-naphth-2-ylpyrazole; 3,5-di-tert-butyl-4-hydroxyphenyl carboxamide Naphthyl and methylsulfonylphenyl substituents Enhanced π-π stacking and sulfonyl group-mediated target binding (e.g., COX-2 inhibition inferred from structural analogs)
Pyrazole-1-carbothioamide derivatives () 5-substituted phenyl; isoxazol-4-yl; carbothioamide group Replacement of carboxamide with carbothioamide; isoxazole ring Potential modulation of electron density and metal-binding capacity, influencing kinase or protease inhibition
Compound 1297536-92-5 () 3-methylpyrazole; 5-(3,4-dicyanophenyl)furan-2-yl ethyl chain Dicyanophenyl-furan substituent Increased electron-withdrawing effects, possibly enhancing interactions with ATP-binding pockets in kinases

Key Observations:

Substituent Impact on Solubility: The target compound’s piperazine-ethyl chain with polar hydroxyl and tert-butoxy groups likely enhances aqueous solubility compared to naphthyl (5g) or dicyanophenyl () substituents, which are more hydrophobic . The methylsulfonyl group in 5g () may improve membrane permeability via sulfonate-mediated transport.

Metabolic Stability :

  • The tert-butoxy group in the target compound may reduce oxidative metabolism at the propyl chain, a common issue in piperazine derivatives .
  • In contrast, carbothioamide derivatives () might undergo faster metabolic degradation due to thioamide susceptibility to enzymatic hydrolysis.

The target compound’s hydroxyl and piperazine groups could facilitate hydrogen bonding with serine/threonine kinases or GPCRs.

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s method for 5g, involving condensation of pyrazole-carboxylic acid with functionalized amines. However, the tert-butoxy-2-hydroxypropyl-piperazine moiety may require multi-step protection/deprotection strategies .
  • Biological Data Gaps: No direct activity data for the target compound are available in the provided evidence.
  • Computational Predictions : Molecular docking (referencing methods in ’s CCP4 suite) could model interactions with targets like PI3K or mTOR, leveraging the piperazine’s flexibility and pyrazole’s aromaticity .

Biological Activity

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide (CAS No. 2034585-13-0) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C27H39N3O3C_{27}H_{39}N_{3}O_{3}, with a molecular weight of approximately 453.6 g/mol. The structure features a pyrazole ring, piperazine moiety, and a tert-butoxy group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC27H39N3O3
Molecular Weight453.6 g/mol
CAS Number2034585-13-0

Research indicates that compounds similar to this compound may act as selective modulators of neurotransmitter receptors. Specifically, they have been studied for their interactions with metabotropic glutamate receptors (mGluRs), which play critical roles in synaptic transmission and plasticity. Positive allosteric modulation of these receptors can enhance cognitive function and may have implications for treating psychiatric disorders such as schizophrenia .

Antipsychotic Potential

In preclinical studies, related compounds have shown promise in reversing amphetamine-induced hyperlocomotion in rodent models, suggesting potential antipsychotic effects without significant motor impairments . This indicates that the compound may influence dopaminergic pathways, which are often dysregulated in psychotic disorders.

Enzyme Inhibition

The compound's structure suggests possible inhibitory activity against various enzymes involved in neurotransmitter metabolism. For instance, it could inhibit monoacylglycerol lipase (MGLL), an enzyme that regulates endocannabinoid levels, thereby affecting pain perception and mood regulation .

Case Studies

  • Study on Neurotransmitter Modulation : A study evaluated the effects of similar piperazine derivatives on mGluR pathways. These derivatives exhibited enhanced receptor responses in vitro, indicating their potential as therapeutic agents for cognitive enhancement and mood stabilization .
  • Pharmacokinetics and Toxicology : In a pharmacokinetic study, compounds with similar structures were assessed for their metabolic stability. Results showed favorable profiles with low turnover rates in liver microsomes, suggesting a reduced risk of drug-drug interactions and toxicity .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis involves multi-step protocols focusing on coupling piperazine and pyrazole derivatives. For example:

  • Amide Bond Formation : Use coupling agents like HBTU with triethylamine (Et₃N) in THF to enhance solubility and reaction efficiency. Stir for 12 hours under inert conditions .
  • Purification : Silica gel column chromatography is effective for isolating intermediates, with elution gradients adjusted based on polarity (e.g., CH₂Cl₂/MeOH mixtures) .
  • Optimization : Apply Design of Experiments (DoE) to screen variables (e.g., solvent ratios, temperature). For instance, THF improves solubility for heterocyclic intermediates, while reflux conditions (e.g., 70°C) accelerate reaction rates .

Basic: How can structural confirmation be achieved using spectroscopic techniques?

Methodological Answer:

  • NMR : Analyze proton environments (e.g., tert-butoxy groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–7.5 ppm) and coupling patterns to confirm regiochemistry .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) and fragment patterns. For example, cleavage at the piperazine-ethyl bond may yield diagnostic peaks .

Basic: What purification strategies mitigate low yields in the final step?

Methodological Answer:

  • Column Chromatography : Optimize solvent systems (e.g., EtOAc/hexane gradients) to resolve polar byproducts .
  • Recrystallization : Use mixed solvents like ethanol/water for final products. For hygroscopic intermediates, employ anhydrous THF under nitrogen .

Advanced: How can computational modeling predict receptor binding affinities?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., GPCRs). Parameterize force fields for tert-butoxy and hydroxypropyl groups to assess steric and electronic effects .
  • Quantum Chemical Calculations : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions, aiding in SAR analysis .

Advanced: How to resolve contradictions in bioactivity data across assays?

Methodological Answer:

  • Comparative Analysis : Cross-validate results using orthogonal assays (e.g., ELISA for IC₅₀ vs. cell-based viability tests). Adjust for solvent interference (e.g., DMSO tolerance thresholds) .
  • Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., piperazine-pyrazole hybrids) to identify trends in substituent effects .

Advanced: What strategies optimize pharmacokinetic properties without altering core pharmacophores?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxypropyl) to enhance solubility. Evaluate stability via pH-dependent degradation studies .
  • Lipinski’s Rule Adherence : Modify tert-butoxy to smaller alkoxy groups (e.g., methoxy) to reduce logP while retaining potency .

Advanced: How to validate compound stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-MS .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify melting points and phase transitions indicative of stability .

Advanced: How to design SAR studies for piperazine-pyrazole hybrids?

Methodological Answer:

  • Fragment Replacement : Systematically substitute tert-butoxy with isosteres (e.g., cyclopentyloxy) and assess activity. Use 3D-QSAR models to map steric/electronic contributions .
  • Bioisosterism : Replace the phenyl group in the pyrazole ring with thiophene or furan to modulate π-π stacking interactions .

Advanced: What experimental and computational tools address solubility challenges?

Methodological Answer:

  • Co-Solvency Screening : Test DMSO, cyclodextrins, or PEG-based formulations. For example, 10% DMSO in PBS improves solubility for in vitro assays .
  • Solubility Prediction : Use tools like ALOGPS to calculate logS and refine molecular descriptors (e.g., polar surface area) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.